disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
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Overview
Description
BNC105P is a vascular disruption agent that selectively disrupts tumor vasculature and exhibits antiproliferative effects. It is a tubulin polymerization inhibitor that has shown significant efficacy in preclinical and clinical studies, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
BNC105P is synthesized through a series of chemical reactions that involve the formation of its active agent, BNC105. The synthesis typically involves the use of high-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis and purification .
Industrial Production Methods
The industrial production of BNC105P involves large-scale synthesis and purification processes. The compound is produced in a controlled environment to ensure its purity and efficacy. The production process includes the conversion of BNC105P (phosphate prodrug) to BNC105 (active agent) through a rapid conversion process .
Chemical Reactions Analysis
Types of Reactions
BNC105P undergoes various chemical reactions, including:
Oxidation: BNC105P can undergo oxidation reactions under specific conditions.
Reduction: The compound can also be reduced to form different derivatives.
Substitution: BNC105P can participate in substitution reactions, leading to the formation of various products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of BNC105P, which may have varying degrees of efficacy and selectivity .
Scientific Research Applications
BNC105P has a wide range of scientific research applications, particularly in the field of cancer treatment. It has been shown to:
Disrupt Tumor Vasculature: BNC105P selectively targets and disrupts the blood vessels within tumors, leading to tumor necrosis.
Antiproliferative Effects: The compound inhibits the proliferation of cancer cells by targeting tubulin polymerization.
Combination Therapy: BNC105P has been used in combination with other therapeutic agents, such as bevacizumab, to enhance its efficacy.
Preclinical Models: It has shown significant efficacy in preclinical models of breast, colon, lung, prostate, and brain tumors.
Mechanism of Action
BNC105P exerts its effects through a dual mode of action:
Vascular Disruption: BNC105P disrupts the vasculature within solid tumors, leading to hypoxia and tumor cell necrosis.
Antiproliferative Effects: The compound inhibits tubulin polymerization, which is essential for cell division, thereby preventing the proliferation of cancer cells.
Molecular Targets and Pathways: BNC105P targets the tubulin polymer and disrupts the microtubule network within cells.
Comparison with Similar Compounds
BNC105P is compared with other vascular disruption agents (VDAs) and tubulin polymerization inhibitors:
Vinca Alkaloids: BNC105P binds to a different site on the tubulin polymer compared to Vinca alkaloids, resulting in unique effects on microtubule dynamics.
List of Similar Compounds
- CA4 (Combretastatin A-4)
- Taxanes (e.g., Paclitaxel)
- Vinca Alkaloids (e.g., Vincristine)
BNC105P stands out due to its selectivity for tumor vasculature and its dual mode of action, making it a promising candidate for cancer therapy .
Properties
CAS No. |
945771-96-0 |
---|---|
Molecular Formula |
C20H19Na2O10P |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate |
InChI |
InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2 |
InChI Key |
VVIPLWCZZYERCA-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BNC 105P BNC-105P BNC105P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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